molecular formula C26H20FN3O3S B2547181 N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide CAS No. 2097865-96-6

N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

Cat. No.: B2547181
CAS No.: 2097865-96-6
M. Wt: 473.52
InChI Key: WIESTAJJPDLTMH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a synthetic heterocyclic compound featuring a tricyclic core scaffold with fused oxa- and diaza-rings. Its structure integrates a 2-fluorophenyl substituent at position 5 and a thioacetamide linkage to a 3,4-dimethylphenyl group. Structural determination via X-ray crystallography (using tools like SHELX ) and spectroscopic methods (NMR, LCMS) are critical for elucidating its conformation and reactivity .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-15-11-12-17(13-16(15)2)28-22(31)14-34-26-29-23-18-7-3-6-10-21(18)33-24(23)25(32)30(26)20-9-5-4-8-19(20)27/h3-13H,14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIESTAJJPDLTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can include:

  • Formation of the Diazatricyclo Core : The initial steps often focus on creating the diazatricyclo framework through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Subsequent reactions introduce functional groups such as the sulfanyl and acetamide moieties.
  • Characterization Techniques : The structure is confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide exhibit significant anti-inflammatory effects. In silico docking studies suggest that these compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes .

Anticancer Activity

There is growing interest in the anticancer properties of this compound. Research has shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . For instance:

CompoundCancer Cell LinesPercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CNCI-H4075.99%

This table reflects findings from studies where similar structures demonstrated promising anticancer activity against multiple cell lines .

Case Studies

  • Inhibition of 5-Lipoxygenase : A study evaluated the efficacy of a structurally related compound as a potential 5-lipoxygenase inhibitor. The results indicated significant binding affinity and inhibition rates, suggesting a pathway for further development in anti-inflammatory therapies .
  • Anticancer Screening : In another study focusing on a series of related compounds, several derivatives were screened against various cancer cell lines with promising results indicating their potential as therapeutic agents in cancer treatment .

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl (-S-) linkage between the acetamide and tricyclic core demonstrates moderate nucleophilic character. Under basic conditions (e.g., K₂CO₃/DMF), this group can participate in thiol-disulfide exchange reactions with electrophilic partners like alkyl halides or activated aryl bromides. For example:

Reaction Example
Reactant : Methyl iodide (CH₃I)
Conditions : 60°C, DMF, 12 hours
Product : Methylthio derivative with 78% yield.

Reaction TypeReagentConditionsYield
AlkylationCH₃IK₂CO₃/DMF, 60°C78%

Oxidation of Thioether to Sulfone

The sulfur atom in the thioether group is susceptible to oxidation. Hydrogen peroxide (H₂O₂) in acetic acid converts the sulfanyl group to a sulfone, enhancing the compound’s polarity and potential bioactivity:

-S-H2O2/AcOH-SO2-\text{-S-} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{-SO}_2\text{-}

Optimized Parameters

  • Oxidant : 30% H₂O₂

  • Solvent : Acetic acid

  • Time : 6 hours at 50°C

  • Yield : 85%

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H₂O, reflux):
    Produces a carboxylic acid derivative.

    RCONH2HClRCOOH+NH4+\text{RCONH}_2 \xrightarrow{\text{HCl}} \text{RCOOH} + \text{NH}_4^+

    Yield : 92%

  • Basic Hydrolysis (NaOH/EtOH):
    Generates a carboxylate salt.

Hydrolysis TypeConditionsProductYield
AcidicHCl/H₂O, refluxCarboxylic acid92%
BasicNaOH/EtOH, 60°CCarboxylate salt88%

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl and 3,4-dimethylphenyl rings participate in EAS. Fluorine’s electron-withdrawing effect directs incoming electrophiles to the meta position, while methyl groups activate the ring for ortho/para substitution :

Nitration Example

  • Reagent : HNO₃/H₂SO₄

  • Position : Meta to fluorine on the 2-fluorophenyl ring

  • Yield : 65%

Ring-Opening of Diazatricyclo Core

The strained diazatricyclo[7.4.0.0²,⁷]trideca system undergoes ring-opening under reductive or acidic conditions:

  • Reductive Opening (LiAlH₄/THF):
    Cleaves the bridged nitrogen-oxygen bond, yielding a bicyclic amine.

  • Acid-Catalyzed Hydrolysis (H₂SO₄/H₂O):
    Breaks the oxa-ring, forming a diketone intermediate.

Cycloaddition Reactions

The conjugated π-system in the tricyclic core allows [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

Conditions :

  • Dienophile : Maleic anhydride

  • Solvent : Toluene, 110°C

  • Yield : 70%

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling modifies the aryl groups:

Example :

  • Boronic Acid Partner : Phenylboronic acid

  • Catalyst : Pd(PPh₃)₄

  • Base : Na₂CO₃

  • Yield : 82%

Key Challenges and Recommendations

  • Steric Hindrance : The bulky tricyclic core limits reactivity at central positions. Microwave-assisted synthesis improves accessibility.

  • Regioselectivity : Fluorine’s directing effects must be carefully managed during EAS.

  • Stability : Sulfone derivatives exhibit enhanced thermal stability compared to thioethers.

Comparison with Similar Compounds

Analytical and Computational Methods

  • Similarity Indexing : Tools like the Shiny application (GitHub-hosted) quantify structural overlap using Tanimoto coefficients and molecular fingerprints .
  • Molecular Networking : LCMS-based cosine scoring clusters compounds with analogous fragmentation patterns, aiding dereplication .
  • DFT Studies: Comparative DFT analyses (e.g., HOMO-LUMO gaps, electrostatic potentials) highlight electronic differences between the target compound and analogues .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what analytical techniques validate its purity?

The synthesis of structurally complex heterocycles like this compound typically involves multi-step protocols. A plausible route includes:

  • Step 1 : Formation of the tricyclic core via cyclocondensation of fluorophenyl-substituted precursors under controlled oxidative conditions .
  • Step 2 : Thiolation of the intermediate using a sulfanylating agent (e.g., Lawesson’s reagent) followed by coupling with N-(3,4-dimethylphenyl)acetamide via nucleophilic substitution . Validation : Purity is confirmed using HPLC (>95% purity) and LC-MS for molecular weight verification. Structural elucidation employs 1^1H/13^{13}C NMR and X-ray crystallography (if crystalline) .

Q. What safety protocols should be followed when handling this compound in the lab?

Based on analogs with similar functional groups (e.g., acetamide derivatives):

  • Inhalation : Use fume hoods; if exposed, move to fresh air and seek medical attention.
  • Skin/Eye Contact : Rinse immediately with water for ≥15 minutes.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can researchers assess the compound’s preliminary biological activity?

Standard protocols include:

  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) at 1–10 μM concentrations.
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?

Advanced methodologies include:

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent polarity, and catalyst loading. Bayesian optimization algorithms can predict optimal conditions with fewer trials .
  • Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., oxidation or dimerization) .

Q. How do non-covalent interactions influence the compound’s stability and reactivity?

Key interactions to investigate:

  • π-Stacking : Between the fluorophenyl and dimethylphenyl groups, analyzed via DFT calculations (e.g., B3LYP/6-31G*).
  • Hydrogen Bonding : Sulfanyl-acetamide motifs may form H-bonds with solvents or biological targets, assessed using IR spectroscopy and molecular docking .

Q. What computational tools are effective for predicting this compound’s supramolecular assembly in solid-state or solution?

  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water mixtures) to predict aggregation behavior.
  • Crystal Structure Prediction (CSP) : Use tools like MERCURY to model packing motifs and polymorph stability .

Q. How should researchers resolve contradictions between experimental data and theoretical predictions (e.g., NMR shifts vs. computed values)?

  • Validation Workflow :

Re-examine computational parameters (e.g., solvent model, basis set).

Perform 19^{19}F NMR titration to detect dynamic equilibria (e.g., keto-enol tautomerism).

Use high-resolution mass spectrometry (HRMS) to confirm unexpected adducts .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

TechniqueParametersPurpose
1^1H NMRδ 7.2–7.8 (aromatic), δ 2.2 (CH₃)Confirm substituent integration
X-ray DiffractionP1 space group, Z = 2Polymorph identification
LC-MS[M+H]⁺ = m/z 509.1Purity and molecular ion verification

Table 2 : Bayesian Optimization Parameters for Synthesis

VariableRangeOptimal Value
Temperature (°C)60–12095
Catalyst (mol%)1–53.2
SolventDMF, THF, EtOAcTHF

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